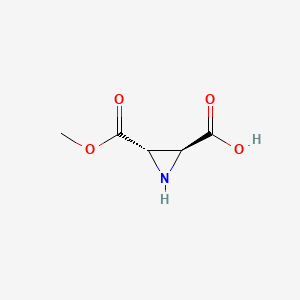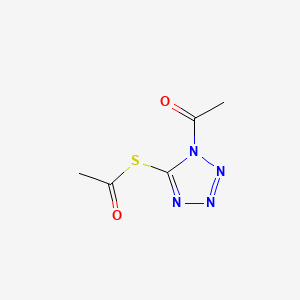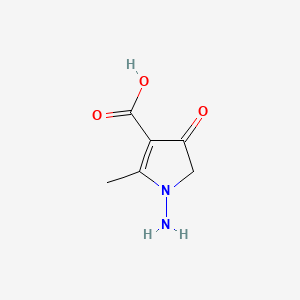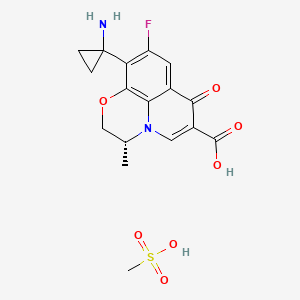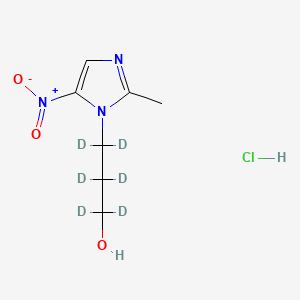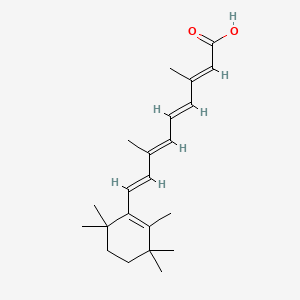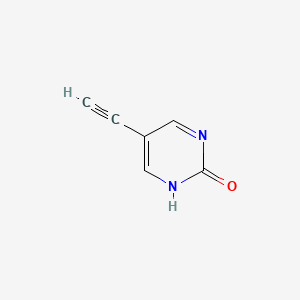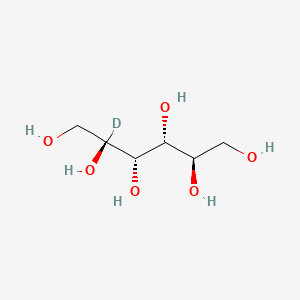
D-Mannitol-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannitol-d1, also known as deuterated D-Mannitol, is a stable isotope-labeled compound. It is a derivative of D-Mannitol, a naturally occurring six-carbon sugar alcohol. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a tracer in various biochemical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-Mannitol-d1 involves the incorporation of deuterium, a stable isotope of hydrogen, into the D-Mannitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the reduction of D-fructose or D-glucose using deuterium gas in the presence of a catalyst such as Raney-nickel.
Biotechnological Methods: Utilizing microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving genetically modified microorganisms that can efficiently incorporate deuterium into the D-Mannitol structure .
化学反应分析
Types of Reactions
D-Mannitol-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-mannose or other related compounds.
Reduction: It can be reduced further to produce other sugar alcohols.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as Raney-nickel is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and other isotopic compounds.
Major Products Formed
The major products formed from these reactions include D-mannose, other sugar alcohols, and various substituted derivatives of this compound .
科学研究应用
D-Mannitol-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sugar alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
作用机制
D-Mannitol-d1 exerts its effects primarily through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema and intracranial pressure . Additionally, this compound is metabolically inert, making it an ideal compound for use in various diagnostic and therapeutic applications .
相似化合物的比较
Similar Compounds
D-Mannitol: The non-deuterated form of D-Mannitol-d1, commonly used as a diuretic and in various industrial applications.
Sorbitol: Another six-carbon sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with different chemical properties
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which allows it to be used as a tracer in various scientific studies. This property makes it invaluable in research applications where tracking the movement and transformation of molecules is essential .
属性
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
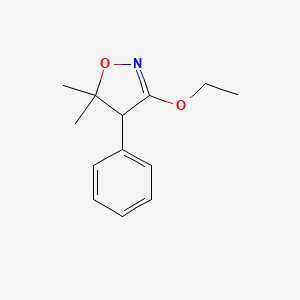
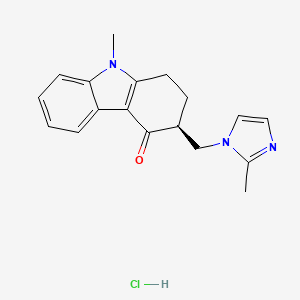

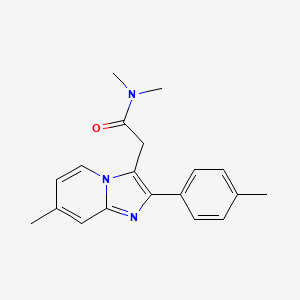
![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
